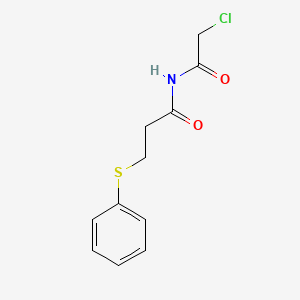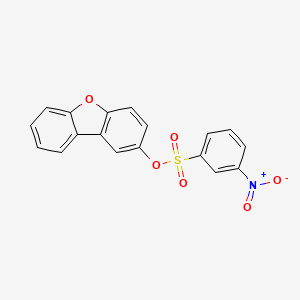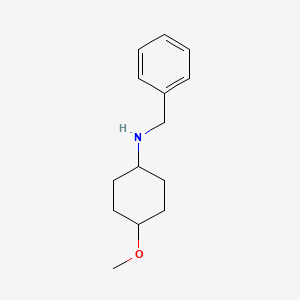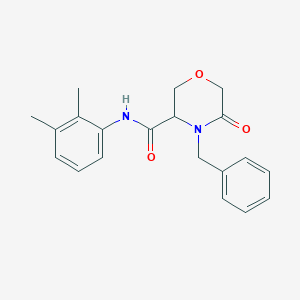
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide, also known as BDMC, is a chemical compound that has been studied for its potential applications in scientific research. BDMC is a morpholine derivative that has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties
Research has focused on synthesizing rigid-rod polyamides and polyimides derived from diamino-diphenyl or di-biphenylyl-pterphenyl compounds, showcasing their application in creating materials with excellent thermooxidative stability. These polymers, characterized by high glass transition temperatures and amorphous nature, demonstrate potential for advanced materials engineering, especially in areas requiring thermal stability and specific optical properties like blue fluorescence in solutions (Spiliopoulos et al., 1998).
Medicinal Chemistry and Biological Activity
- Benzamides, including N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl) derivatives, have been synthesized and evaluated for their biological activity. These compounds have shown potential interactions with nucleotide protein targets, indicating their relevance in drug discovery and the development of therapeutic agents (Saeed et al., 2015).
Anticonvulsant Activity
A focused study on the anticonvulsant activity of certain benzamide derivatives has highlighted their effectiveness in animal models. For example, specific compounds exhibited potent activity in maximal electroshock (MES) induced seizures, showcasing the potential of these compounds in epilepsy treatment research (Robertson et al., 1987).
Photoresponsive Materials
The development of photoresponsive materials using 2,5-dimethylphenacyl as a photoreleasable protecting group for carboxylic acids represents an innovative approach in the field of photochemistry. This application is significant for the controlled release of carboxylic acids upon light exposure, showcasing the compound's utility in creating stimuli-responsive materials (Klan et al., 2000).
Constrained Analogues in Drug Design
The design and synthesis of constrained analogues of known compounds, such as tocainide analogues for sodium channel blocking, are crucial in the development of more effective drugs. These studies not only improve our understanding of structure-activity relationships but also contribute to the discovery of novel therapeutic agents with enhanced efficacy and safety profiles (Catalano et al., 2008).
Propiedades
IUPAC Name |
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-7-6-10-17(15(14)2)21-20(24)18-12-25-13-19(23)22(18)11-16-8-4-3-5-9-16/h3-10,18H,11-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLILHZDFAVILGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

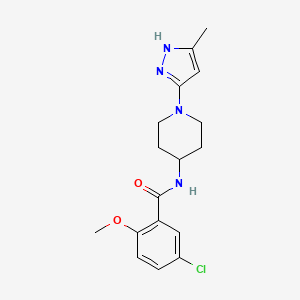
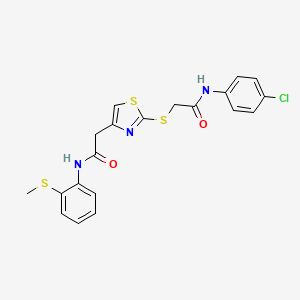
![3,5-dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2615831.png)
![2-Chloro-N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methylpropanamide](/img/structure/B2615832.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2615833.png)
![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2615834.png)
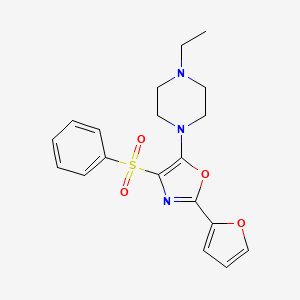
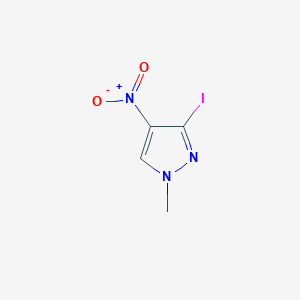
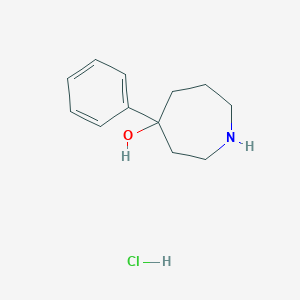
![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2615842.png)
